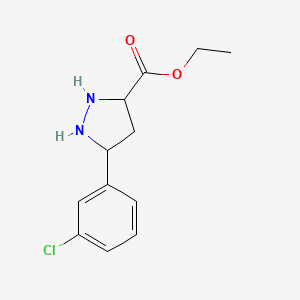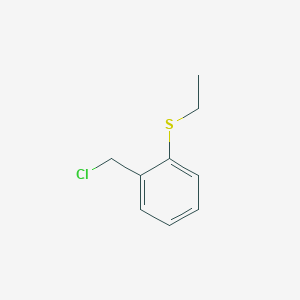
1-(Chloromethyl)-2-(ethylsulfanyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloromethyl)-2-(ethylsulfanyl)benzene is an organic compound characterized by a benzene ring substituted with a chloromethyl group and an ethylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-2-(ethylsulfanyl)benzene typically involves the chloromethylation of 2-(ethylsulfanyl)benzene. This can be achieved through the reaction of 2-(ethylsulfanyl)benzene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can further improve the yield and reduce the production costs.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Chloromethyl)-2-(ethylsulfanyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the chloromethyl group, to form the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary amines. These reactions typically occur under mild to moderate conditions.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products:
Substitution: Products include 2-(ethylsulfanyl)benzyl alcohol, 2-(ethylsulfanyl)benzonitrile, and 2-(ethylsulfanyl)benzylamine.
Oxidation: Products include 2-(ethylsulfinyl)benzene and 2-(ethylsulfonyl)benzene.
Reduction: The major product is 2-(ethylsulfanyl)toluene.
Applications De Recherche Scientifique
1-(Chloromethyl)-2-(ethylsulfanyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of novel materials with specific properties, such as polymers and resins.
Biological Studies: It is employed in the study of biochemical pathways and the development of bioactive molecules.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a building block for drug development.
Mécanisme D'action
The mechanism of action of 1-(Chloromethyl)-2-(ethylsulfanyl)benzene involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the ethylsulfanyl group can participate in redox reactions. These interactions can modulate various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
1-(Chloromethyl)-2-(methylsulfanyl)benzene: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
1-(Chloromethyl)-4-(ethylsulfanyl)benzene: Similar structure but with the ethylsulfanyl group at the para position.
2-(Chloromethyl)-1-(ethylsulfanyl)benzene: Similar structure but with the chloromethyl group at the ortho position.
Uniqueness: 1-(Chloromethyl)-2-(ethylsulfanyl)benzene is unique due to the specific positioning of the chloromethyl and ethylsulfanyl groups on the benzene ring. This unique arrangement imparts distinct chemical reactivity and physical properties, making it valuable for specific applications in organic synthesis and materials science.
Propriétés
Formule moléculaire |
C9H11ClS |
|---|---|
Poids moléculaire |
186.70 g/mol |
Nom IUPAC |
1-(chloromethyl)-2-ethylsulfanylbenzene |
InChI |
InChI=1S/C9H11ClS/c1-2-11-9-6-4-3-5-8(9)7-10/h3-6H,2,7H2,1H3 |
Clé InChI |
WAKJNQNYRVAWFW-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=CC=CC=C1CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



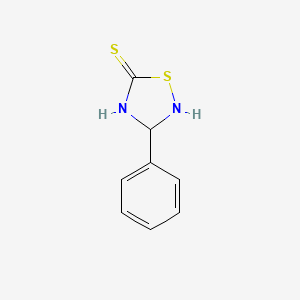
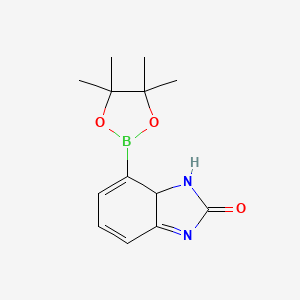
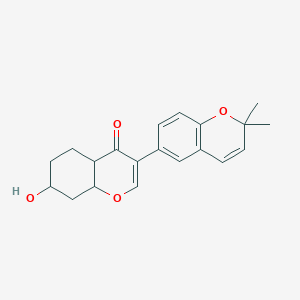
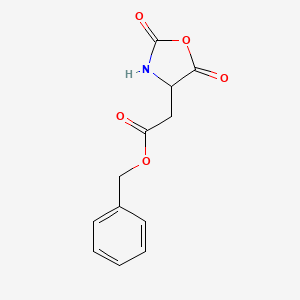
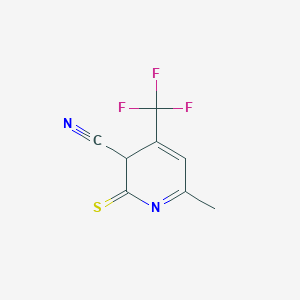
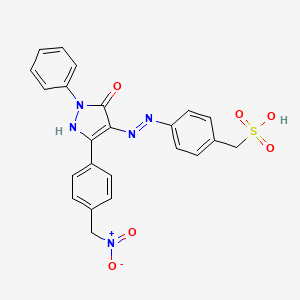
![[3-(3-Fluorophenyl)pyrazolidin-4-yl]methanamine](/img/structure/B12354557.png)
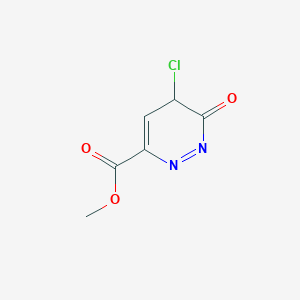
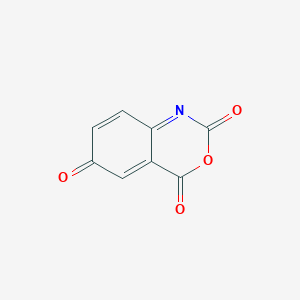
![L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-methyl ester](/img/structure/B12354571.png)
![disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxo-3-phenacyl-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12354574.png)
